molecular formula C19H20Cl2N2O2S B2440979 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-77-0

4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2440979
M. Wt: 411.34
InChI Key: LVPJJUVOBBDOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H20Cl2N2O2S and its molecular weight is 411.34. The purity is usually 95%.
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Scientific Research Applications

Non-covalent Interactions and Synthesis

Research into compounds featuring pyrimidine and related structures often explores their synthesis and the role of non-covalent interactions. For instance, Zhang et al. (2018) synthesized compounds using a reaction in dry tetrahydrofuran, characterizing them through various spectroscopic techniques. Their study delved into the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, using reduced density gradient (RDG) function and Hirshfeld surface analyses (Zhang et al., 2018).

Biological Activity and Applications

Several studies have synthesized pyrimidine derivatives for biological applications. For example, Gangjee et al. (2005) designed and synthesized compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their antitumor potential. These compounds, derived from pyrrolo[2,3-d]pyrimidine, exhibit potent inhibitory activity and serve as substrates for folylpolyglutamate synthetase (FPGS), demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2005).

Optical and Electronic Properties

The study of pyrimidine derivatives also extends to their optical and electronic properties. Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, using density functional theory (DFT) calculations to explore their potential in optoelectronics. These compounds showed significant NLO characteristics, suggesting their applicability in advanced technological applications (Hussain et al., 2020).

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2S/c20-15-7-6-12(9-16(15)21)11-26-18-14-4-1-5-17(14)23(19(24)22-18)10-13-3-2-8-25-13/h6-7,9,13H,1-5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPJJUVOBBDOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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